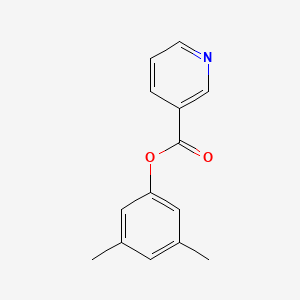![molecular formula C15H14N2O4 B5729528 N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as FEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. FEBC is a hydrazide derivative of 2,3-dihydro-1,4-benzodioxine, which is a well-known scaffold in drug discovery.
Wirkmechanismus
The exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall synthesis. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to inhibit the activity of acetylcholinesterase, which could lead to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to exhibit good solubility in various solvents, which could facilitate its use in biological assays. However, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. It has been reported to exhibit poor stability in aqueous solutions, which could complicate its use in biological assays. Moreover, the exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood, which could limit its use in drug discovery.
Zukünftige Richtungen
There are several future directions for the research on N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential direction is to investigate its use as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another potential direction is to study its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Moreover, the development of more stable analogs of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could improve its use in biological assays. Finally, the investigation of the exact mechanism of action of N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could lead to the development of more potent and selective derivatives.
Conclusion
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. It can be synthesized using a one-pot reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid hydrazide and furfural. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential use as an anticancer, antitubercular, antifungal, and antimicrobial agent. It has also been investigated for its potential use as a cholinesterase inhibitor and possesses antioxidant and anti-inflammatory properties. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including its use as a cholinesterase inhibitor and anticancer agent, the development of more stable analogs, and the investigation of its mechanism of action.
Synthesemethoden
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a one-pot reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid hydrazide and furfural in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of this reaction is around 80%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential pharmaceutical applications. It has been reported to exhibit anticancer, antitubercular, antifungal, and antimicrobial activities. N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been investigated for its potential use as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease. Moreover, N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10(11-7-4-8-19-11)16-17-15(18)14-9-20-12-5-2-3-6-13(12)21-14/h2-8,14H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGYOHMBRFRJN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(furan-2-yl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)



![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
